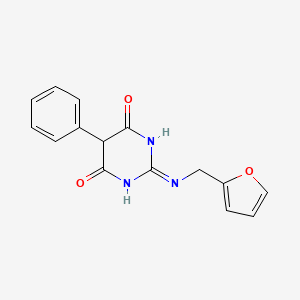phosphanium bromide CAS No. 51584-59-9](/img/structure/B14666925.png)
[4-(2-Oxocyclopentyl)butyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxocyclopentyl)butylphosphanium bromide: is a complex organophosphorus compound It is characterized by the presence of a phosphanium group bonded to a triphenyl moiety and a butyl chain that is further substituted with an oxocyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxocyclopentyl)butylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the alkylation of triphenylphosphine with 4-(2-oxocyclopentyl)butyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Oxocyclopentyl)butylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of phosphonium salts .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(2-Oxocyclopentyl)butylphosphanium bromide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes .
Biology and Medicine: Its ability to form stable complexes with metal ions can be exploited to deliver therapeutic agents to specific targets in the body .
Industry: In the industrial sector, 4-(2-Oxocyclopentyl)butylphosphanium bromide is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism by which 4-(2-Oxocyclopentyl)butylphosphanium bromide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with molecular targets and pathways in various ways, depending on the specific application. For example, in catalysis, the compound can facilitate the activation of substrates and the formation of reaction intermediates .
Comparación Con Compuestos Similares
Triphenylphosphine: A simpler phosphine compound used widely in organic synthesis.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar properties but different applications.
4-(2-Oxocyclopentyl)butylphosphanium chloride: A closely related compound with a chloride ion instead of bromide.
Uniqueness: 4-(2-Oxocyclopentyl)butylphosphanium bromide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
51584-59-9 |
|---|---|
Fórmula molecular |
C27H30BrOP |
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
4-(2-oxocyclopentyl)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H30OP.BrH/c28-27-21-12-14-23(27)13-10-11-22-29(24-15-4-1-5-16-24,25-17-6-2-7-18-25)26-19-8-3-9-20-26;/h1-9,15-20,23H,10-14,21-22H2;1H/q+1;/p-1 |
Clave InChI |
WCRZVFCELLDVGU-UHFFFAOYSA-M |
SMILES canónico |
C1CC(C(=O)C1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




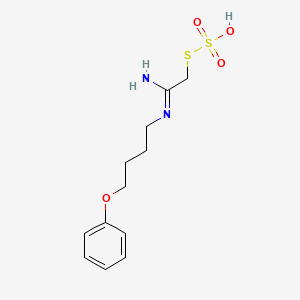
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
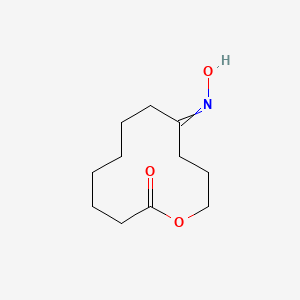
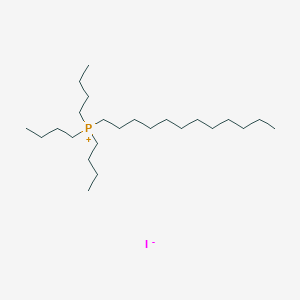
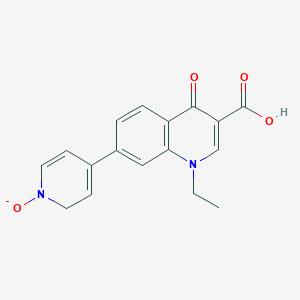

![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)


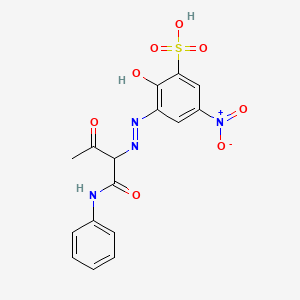
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
